(D-His2)-Goserelin

Pharmaceutical Analysis Peptide Chemistry Quality Control

Pharmaceutical QC laboratories performing the EP monograph related substances test for Goserelin require an authentic (D-His2)-Goserelin reference standard to identify and quantify Impurity G. Substituting with a generic peptide analog or a different EP impurity (e.g., Impurity B or L) compromises method accuracy due to distinct retention times and mass spectrometric profiles, risking regulatory non-compliance and batch rejection. - EP Impurity G ([2-D-Histidine]goserelin) with unique D-histidine substitution at position 2; fully characterized for unambiguous HPLC/LC-MS identification and quantification - Enables accurate impurity profiling for Zoladex and generic Goserelin drug substance/product batch release per EP acceptance criteria - Critical for demonstrating method specificity, accuracy, and precision in the CMC sections of ANDA and NDA filings; also used in forced degradation studies to validate stability-indicating methods

Molecular Formula C59H84N18O14
Molecular Weight 1269.4 g/mol
CAS No. 1926163-37-2
Cat. No. B6303644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(D-His2)-Goserelin
CAS1926163-37-2
Molecular FormulaC59H84N18O14
Molecular Weight1269.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
InChIInChI=1S/C59H84N18O14/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90)/t38-,39-,40-,41-,42-,43+,44-,45+,46-/m0/s1
InChIKeyBLCLNMBMMGCOAS-NNUSRHINSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Goserelin EP Impurity G (D-His2) Reference Standard


(D-His2)-Goserelin (CAS 1926163-37-2), also known as Goserelin EP Impurity G or [2-D-Histidine]goserelin, is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH/LHRH) . It is structurally characterized as a derivative of Goserelin, a GnRH agonist used in the treatment of hormone-sensitive cancers [1]. The compound is officially designated as an impurity in the European Pharmacopoeia (EP) monograph for Goserelin [2], and is primarily utilized as a reference standard in pharmaceutical quality control and analytical method development [3].

Why Impurity G Cannot Be Substituted


In analytical and quality control settings governed by pharmacopeial monographs, substitution of a specified impurity reference standard like (D-His2)-Goserelin with another Goserelin impurity or a generic peptide analog is not permissible. Each impurity possesses a unique chemical structure, retention time, and mass spectrometric profile, which are critical for the accurate identification and quantification of specific impurities in drug substance and product batches [1]. For example, the European Pharmacopoeia (EP) monograph for Goserelin designates specific impurities with unique letter codes (e.g., Impurity G) based on their distinct chemical modifications [2]. (D-His2)-Goserelin, designated as EP Impurity G, is characterized by a D-histidine substitution at the 2-position, while other impurities like Impurity B ((Ser(tBu)6)-Goserelin, CAS 184686-52-0) or Impurity L ((D-Leu7)-Goserelin, CAS 1926163-38-3) have different modifications [3][4]. Using the wrong standard compromises method accuracy, risks misidentification of impurities, and can lead to regulatory non-compliance, making the procurement of the correct, fully characterized standard essential [5].

Selection Evidence for (D-His2)-Goserelin as a Standard


Structural Differentiation: D-His Substitution at Position 2

(D-His2)-Goserelin is differentiated from the parent Goserelin molecule and other Goserelin impurities by a specific amino acid substitution. Goserelin has the sequence Pyr-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azagly-NH2 [1]. (D-His2)-Goserelin (EP Impurity G) contains a D-histidine (D-His) at the 2-position, replacing the L-histidine found in the parent drug [2]. This is a distinct structural alteration compared to other specified impurities, such as EP Impurity B, which is characterized by a Ser(tBu) modification at the 6-position [3], and EP Impurity L, which features a D-Leu substitution at the 7-position [4].

Pharmaceutical Analysis Peptide Chemistry Quality Control

Regulatory Designation as EP Impurity G

The European Pharmacopoeia (EP) monograph for Goserelin designates (D-His2)-Goserelin as a specified impurity, assigning it the code 'Impurity G' [1]. This official designation contrasts with other impurities like EP Impurity A ([4-D-Serine]goserelin), EP Impurity E (Goserelin-(1-8)-peptidyl-L-prolinohydrazide), and EP Impurity L ((D-Leu7)-Goserelin) [2][3][4]. While acceptance criteria for any individual unspecified impurity in Goserelin formulations are typically set at Not More Than (NMT) 1.0% [5], the specific limits for EP Impurity G are defined in the EP monograph and must be monitored using a qualified reference standard of the impurity itself.

Regulatory Compliance Quality Assurance Pharmacopeial Standards

Analytical Method Performance: Orthogonal Identification

The identification and quantification of (D-His2)-Goserelin (EP Impurity G) in Goserelin batches rely on orthogonal analytical methods such as reversed-phase HPLC, LC-MS, and NMR [1]. While specific retention time data for EP Impurity G relative to Goserelin are not publicly detailed, the method's performance characteristics for impurity profiling are well-established. For example, a validated LC-MS/MS method for simultaneous quantification of GnRH analogs including Goserelin demonstrated linearity in the 0.5–20 ng/mL range with correlation coefficients (R²) between 0.998–0.999 [2]. This level of analytical performance is expected for impurity profiling methods that use (D-His2)-Goserelin as a reference standard to achieve the required specificity and sensitivity for trace-level impurity detection [3].

Analytical Method Development HPLC-MS Method Validation

ISO 17034 Certified Reference Material Availability

(D-His2)-Goserelin (EP Impurity G) is commercially available as a high-purity (>95%) reference standard from suppliers certified to ISO 17034, the international standard for reference material producers [1]. This certification provides assurance of the standard's homogeneity, stability, and metrological traceability [2]. In contrast, generic or non-certified peptides may lack the rigorous characterization data (e.g., COA with HPLC, MS, NMR) and stability studies required for use as a primary standard in a cGMP/GLP analytical laboratory . The availability of (D-His2)-Goserelin as a certified reference material directly supports the development and validation of robust analytical methods for Abbreviated New Drug Applications (ANDA) and commercial production [3].

Reference Standards Metrological Traceability GMP Compliance

Applications of Goserelin EP Impurity G


Quality Control for Drug Substance and Product Release

QC laboratories in pharmaceutical companies and contract manufacturing organizations (CMOs) must procure (D-His2)-Goserelin as a reference standard to perform the related substances test for Goserelin drug substance and finished product, such as the Zoladex implant. The standard is used to identify and quantify EP Impurity G in each batch, ensuring it remains within the acceptance criteria specified in the European Pharmacopoeia monograph before product release to the market [1][2].

Method Development and Validation for Regulatory Submissions

Analytical scientists developing new HPLC or LC-MS methods for the impurity profiling of Goserelin require (D-His2)-Goserelin to demonstrate method specificity, accuracy, precision, and sensitivity. This is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) for generic Goserelin products [3].

Forced Degradation Studies for Shelf-Life Determination

Researchers conducting forced degradation studies (e.g., thermal, oxidative, photolytic) on Goserelin formulations use (D-His2)-Goserelin to monitor the formation of this specific degradation product over time. Quantifying its increase under stress conditions helps establish a stability-indicating method and determine the product's shelf-life and appropriate storage conditions [4].

Unknown Peak Identification in Process Development

During the chemical synthesis and purification process development for Goserelin, process chemists and analytical support teams may observe an unknown peak in an HPLC chromatogram. By spiking the sample with an authentic standard of (D-His2)-Goserelin, they can confirm the identity of the peak as EP Impurity G, enabling them to refine the synthetic route or purification steps to minimize its formation and improve overall yield and purity [5].

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